molecular formula C15H21N5O2S B6062613 1-(oxolan-2-ylmethyl)-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]triazole-4-carboxamide

1-(oxolan-2-ylmethyl)-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]triazole-4-carboxamide

Cat. No.: B6062613
M. Wt: 335.4 g/mol
InChI Key: CRNUBHGKGRBDHL-UHFFFAOYSA-N
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Description

1-(oxolan-2-ylmethyl)-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2S/c1-10(2)15-17-11(9-23-15)6-16-14(21)13-8-20(19-18-13)7-12-4-3-5-22-12/h8-10,12H,3-7H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNUBHGKGRBDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CNC(=O)C2=CN(N=N2)CC3CCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxolan-2-ylmethyl)-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]triazole-4-carboxamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

    Attachment of the Oxolan-2-ylmethyl Group: This step involves the reaction of the triazole intermediate with oxolan-2-ylmethyl chloride under basic conditions.

    Introduction of the Thiazolylmethyl Group: The final step involves the reaction of the intermediate with 2-propan-2-yl-1,3-thiazol-4-ylmethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step.

Chemical Reactions Analysis

Types of Reactions

1-(oxolan-2-ylmethyl)-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxolan-2-ylmethyl and thiazolylmethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-(oxolan-2-ylmethyl)-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(oxolan-2-ylmethyl)-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]triazole-4-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(oxolan-2-ylmethyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]triazole-4-carboxamide
  • 1-(oxolan-2-ylmethyl)-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]triazole-4-carboxamide

Uniqueness

1-(oxolan-2-ylmethyl)-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]triazole-4-carboxamide is unique due to the presence of the propan-2-yl group on the thiazole ring, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to certain molecular targets, making it a more potent compound compared to its analogs.

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